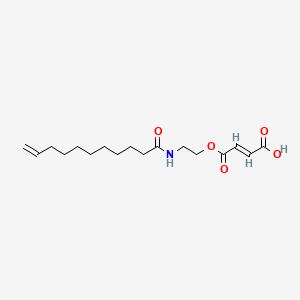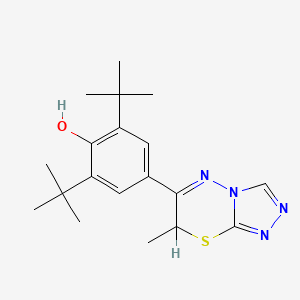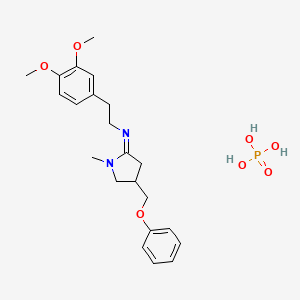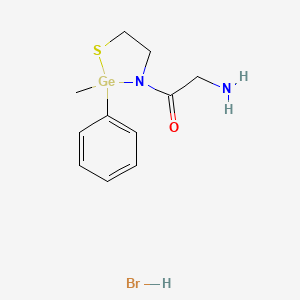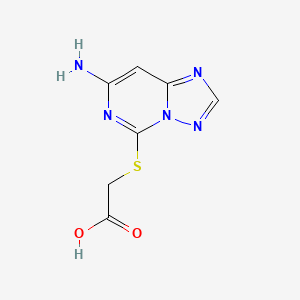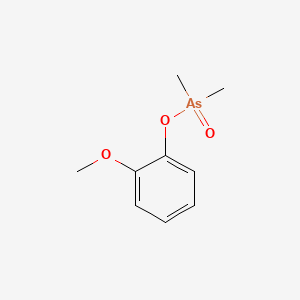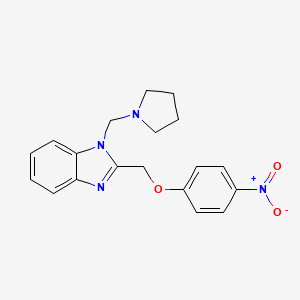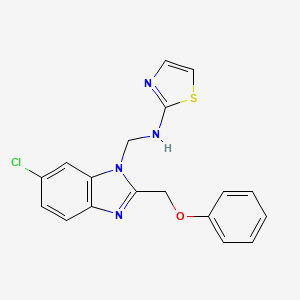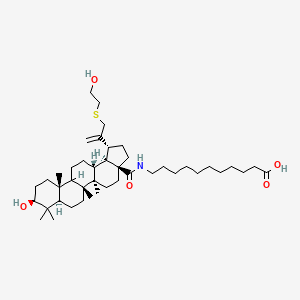![molecular formula C31H38N2O9S B12748637 (Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol CAS No. 93696-48-1](/img/structure/B12748637.png)
(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol” is a complex organic molecule that features a combination of multiple functional groups, including a butenedioic acid moiety, a piperazine ring, and a benzothiepin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A typical synthetic route may include:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene derivatives using reagents such as potassium permanganate or ozone.
Synthesis of the benzothiepin structure: This involves the cyclization of appropriate precursors, often through Friedel-Crafts acylation followed by intramolecular cyclization.
Assembly of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling of the components: The final step involves coupling the benzothiepin derivative with the piperazine ring and the butenedioic acid moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced acids or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or psychiatric conditions due to the presence of the piperazine and benzothiepin moieties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and benzothiepin structures are known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
類似化合物との比較
Similar Compounds
Chlorpromazine: A typical antipsychotic with a similar benzothiepin structure.
Fluphenazine: Another antipsychotic with a piperazine ring.
Imipramine: A tricyclic antidepressant with structural similarities.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and structural features, which may confer distinct pharmacological properties. Unlike other similar compounds, it may offer a unique profile of receptor interactions and therapeutic effects.
特性
CAS番号 |
93696-48-1 |
|---|---|
分子式 |
C31H38N2O9S |
分子量 |
614.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H30N2OS.2C4H4O4/c26-17-16-25-14-12-24(13-15-25)11-5-9-21-20-7-2-1-6-19(20)18-27-23-10-4-3-8-22(21)23;2*5-3(6)1-2-4(7)8/h1-4,6-8,10,21,26H,5,9,11-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
LJMDVKHRKYWHJD-SPIKMXEPSA-N |
異性体SMILES |
C1N(CCN(C1)CCO)CCCC2C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3CSC4=CC=CC=C24)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



